molecular formula C10H13NO2 B11995922 (2,6-dimethylphenyl) N-methylcarbamate CAS No. 2635-06-5

(2,6-dimethylphenyl) N-methylcarbamate

Katalognummer: B11995922
CAS-Nummer: 2635-06-5
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: MDBNKWFNKMCVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dimethylphenyl) N-methylcarbamate is a chemical compound with the molecular formula C10H13NO2. It is a member of the carbamate family, which is widely known for its applications in agriculture as pesticides. This compound is particularly notable for its use as an insecticide, where it functions by inhibiting acetylcholinesterase, an enzyme essential for nerve function in insects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethylphenyl) N-methylcarbamate typically involves the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction can be represented as follows: [ \text{2,6-dimethylaniline} + \text{methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the purity of reactants to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: (2,6-Dimethylphenyl) N-methylcarbamate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to form 2,6-dimethylaniline and methyl carbamic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylphenyl) N-methylcarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of (2,6-dimethylphenyl) N-methylcarbamate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect .

Vergleich Mit ähnlichen Verbindungen

    Carbaryl: Another carbamate insecticide with a similar mechanism of action.

    Propoxur: A carbamate insecticide used in pest control.

    Aldicarb: A highly toxic carbamate pesticide.

Comparison: (2,6-Dimethylphenyl) N-methylcarbamate is unique in its specific structural configuration, which influences its reactivity and potency. Compared to other carbamates like carbaryl and propoxur, it may exhibit different levels of efficacy and toxicity, making it suitable for specific applications .

Eigenschaften

CAS-Nummer

2635-06-5

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

(2,6-dimethylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)9(7)13-10(12)11-3/h4-6H,1-3H3,(H,11,12)

InChI-Schlüssel

MDBNKWFNKMCVBW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)OC(=O)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.